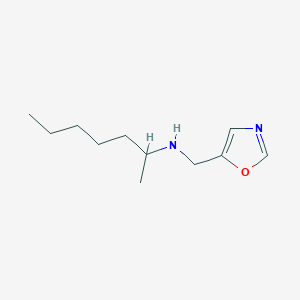
N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is known for its unique chemical structure and properties.
作用机制
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. It has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. It is also relatively easy to synthesize and has a high yield of production. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
未来方向
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide. One of the areas of interest is its potential use as a fluorescent probe for imaging applications. It has also been suggested as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in various fields of research.
合成方法
The synthesis of N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide involves a multistep process that includes the use of various reagents and solvents. The most common method for synthesizing this compound is through the reaction of isoquinoline-1-carboxylic acid with 2,6-dioxopiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled conditions of temperature and pressure.
科学研究应用
N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant biological activity and has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-12-6-5-11(14(20)18-12)17-15(21)13-10-4-2-1-3-9(10)7-8-16-13/h1-4,7-8,11H,5-6H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBNCXXPLDDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)









